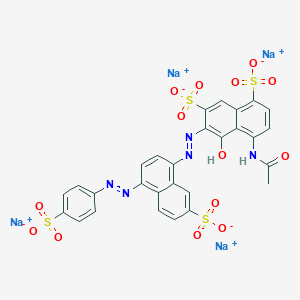

CID 156588402

Description

Properties

CAS No. |

2519-30-4 |

|---|---|

Molecular Formula |

C28H21N5NaO14S4 |

Molecular Weight |

802.7 g/mol |

IUPAC Name |

tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate |

InChI |

InChI=1S/C28H21N5O14S4.Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47); |

InChI Key |

IZLSHSYQPYPPRM-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(/C(=N/NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

2519-30-4 |

physical_description |

Black powder or granules |

Synonyms |

4-(Acetylamino)-5-hydroxy-6-[2-[7-sulfo-4-[2-(4-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-1,7-naphthalenedisulfonic Acid Sodium Salt (1:4); 4-(Acetylamino)-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, tetrasodium Salt 1,7- |

Origin of Product |

United States |

Synthetic Methodologies and Growth Mechanisms of Black Phosphorus

Bulk Black Phosphorus Crystal Synthesis

The preparation of high-quality bulk black phosphorus crystals is a critical first step for obtaining few-layer phosphorene. researchgate.net Historically, high-pressure and high-temperature methods were the primary routes for synthesizing BP. hep.com.cn Over time, other techniques such as vapor transport and catalytic growth have been developed to produce large, high-purity crystals under less extreme conditions.

The high-pressure, high-temperature (HPHT) method is a foundational technique for synthesizing black phosphorus. This process involves the transformation of other phosphorus allotropes, typically red or white phosphorus, into the more stable black phosphorus phase under conditions of elevated pressure and temperature. hep.com.cnarxiv.org The applied pressure facilitates the atomic rearrangement required for the formation of the layered, orthorhombic crystal structure of black phosphorus. pnas.orgnih.gov

The synthesis is typically carried out in a high-pressure apparatus, such as a cubic anvil press, where the precursor material is subjected to pressures in the gigapascal (GPa) range and temperatures of several hundred degrees Celsius. rsc.orgresearchgate.net For instance, bulk single crystals of black phosphorus have been successfully grown by heating red phosphorus at 270°C and 3.8 GPa. researchgate.net Another approach involves the direct conversion of its elements into a melt and subsequent crystallization under HPHT conditions. arxiv.org The precise control of pressure and temperature gradients during the cooling process is crucial for the growth of large, high-quality single crystals.

Table 1: Representative Conditions for High-Pressure, High-Temperature (HPHT) Synthesis of Black Phosphorus

| Precursor Material | Pressure (GPa) | Temperature (°C) | Apparatus | Resulting Product |

| Red Phosphorus | 2.0 - 5.0 | 200 - 800 | Cylindrical Boron Nitride Tube | Cylindrical Black Phosphorus Ingot |

| Red Phosphorus | ~6 | >200 | Hardened-Steel Milling Vessel (Ball Milling) | Black Phosphorus Powder |

| Elemental Phosphorus | 1 | 1050 (held for 3h), cooled to 650 | Not Specified | Bulk Black Phosphorus Lump |

| White Phosphorus | >1.2 | >500 | Not Specified | Black Phosphorus |

This table presents a summary of various reported experimental conditions for the synthesis of black phosphorus using high-pressure, high-temperature techniques. nih.govarxiv.orgresearchgate.netmdpi.com

Chemical Vapor Transport (CVT) is a widely utilized and successful method for growing high-quality, large single crystals of bulk black phosphorus. researchgate.netosti.govnih.gov This technique involves the use of a transport agent to convert a solid material (in this case, a phosphorus precursor like red phosphorus) into a gaseous species. researchgate.net This gaseous mixture is then transported along a temperature gradient within a sealed reaction vessel, typically a quartz ampule, to a cooler zone where it decomposes and deposits as crystalline black phosphorus. researchgate.net

The process is typically conducted in a two-zone tube furnace, which allows for precise control over the temperature gradient between the source material and the growth zone. For example, high-quality single crystals can be obtained by placing red phosphorus in an evacuated quartz tube with hot and cold ends at 600°C and 500°C, respectively. researchgate.net The choice of transport agent and the optimization of the temperature profile are critical parameters that influence the size, purity, and morphology of the resulting crystals. jim.org.cn Computational modeling suggests that the growth of black phosphorus flakes via CVT is more energetically favorable in the zigzag direction compared to the armchair direction. osti.govnih.gov

The synthesis of black phosphorus can be facilitated by the presence of catalysts or mineralizers, which can lower the required pressure and temperature for the phase transition from other phosphorus allotropes. wikipedia.org These additives play a crucial role in the nucleation and growth of black phosphorus crystals. jim.org.cn

One of the well-established catalytic methods involves the use of mercury. wikipedia.orgnih.gov While effective, the toxicity of mercury has led to the exploration of other mineralizers. A common and effective system for mineralizer-assisted vapor transport reactions involves the use of tin (Sn) and iodine (I₂). jim.org.cnnih.govresearchgate.net In this process, it is understood that tin and iodine are essential for the nucleation and growth of BP. jim.org.cn The formation of intermediate compounds, such as tin-iodine-phosphorus compounds, can act as active nucleation sites, promoting the growth of black phosphorus crystals. acs.org For instance, the compound Sn₂₄P₂₂₋ₓI₈ has been identified as a key intermediate that serves as a heterogeneous nucleation site for BP growth. hep.com.cnresearchgate.net Similarly, gold (Au) in conjunction with tin has been shown to form ternary compounds like Au₃SnP₇, which can also act as a template for the growth of black phosphorus. hep.com.cn The use of these mineralizers not only facilitates the synthesis under milder conditions but also improves the yield and crystallinity of the final product. researchgate.net

Exfoliation Techniques for Low-Dimensional Black Phosphorus (Phosphorene)

Phosphorene, a single or few-layered form of black phosphorus, has garnered significant attention due to its unique thickness-dependent electronic and optical properties. wikipedia.org The primary methods for producing phosphorene involve the exfoliation of bulk black phosphorus crystals, which are held together by weak van der Waals forces. rsc.org

Mechanical exfoliation, often referred to as the "scotch-tape" or "microcleavage" method, is a technique widely used to obtain high-quality, pristine single and few-layer phosphorene flakes. mdpi.comwikipedia.orguliege.be This top-down approach involves using an adhesive tape to peel off thin layers from a bulk black phosphorus crystal. researchgate.netnih.gov The exfoliated layers are then transferred to a substrate, such as Si/SiO₂, for further characterization and device fabrication. wikipedia.orgresearchgate.net

Controlling the number of layers is a significant challenge in this process. The thickness of the exfoliated flakes can be roughly identified by their optical contrast on the substrate. nih.gov More precise determination of the layer number is typically achieved through techniques like atomic force microscopy (AFM) and Raman spectroscopy. nih.govroyalsocietypublishing.org While this method yields high-quality flakes, it is generally limited to producing small-sized crystals and is not easily scalable for mass production. uliege.be To improve the yield and size of the exfoliated flakes, modified mechanical exfoliation techniques have been developed, such as using a viscoelastic stamp or metal-assisted exfoliation. nih.govmdpi.com Plasma-assisted methods have also been employed to thin down thicker exfoliated flakes to achieve a desired number of layers with high precision. mdpi.com

Liquid-phase exfoliation (LPE) has emerged as a promising method for the scalable production of phosphorene nanosheets. wikipedia.orguliege.be This technique involves the sonication or shearing of bulk black phosphorus powder in a suitable solvent. rsc.orgroyalsocietypublishing.org The ultrasonic energy helps to overcome the van der Waals forces between the layers, leading to the exfoliation of individual and few-layer nanosheets, which then form a colloidal dispersion in the solvent. rsc.orguliege.be

The choice of solvent is critical for successful exfoliation and the stability of the resulting dispersion. nih.gov Aprotic and polar solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-cyclohexyl-2-pyrrolidone (CHP) have been found to be particularly effective. uliege.beroyalsocietypublishing.orgresearchgate.net These solvents have surface energies that are well-matched to that of black phosphorus, which facilitates the exfoliation process and stabilizes the exfoliated nanosheets, preventing their re-aggregation. nih.govacs.org

After exfoliation, centrifugation at different speeds is commonly used to separate the nanosheets by size and thickness. wikipedia.orgroyalsocietypublishing.org For instance, a multi-step centrifugation process can be employed to isolate thinner layers (1-7 layers) from thicker ones (5-12 layers). wikipedia.org While LPE offers a route to mass production, the resulting nanosheets often have a smaller lateral size compared to those obtained by mechanical exfoliation. uliege.be

Table 2: Common Solvents for Liquid-Phase Exfoliation of Black Phosphorus

| Solvent | Abbreviation | Key Properties/Observations |

| N-methyl-2-pyrrolidone | NMP | Produces stable and highly concentrated dispersions (~0.4 mg/mL). acs.org Residual NMP can suppress oxidation. acs.org |

| Dimethyl sulfoxide | DMSO | High cohesive energy between solvent molecules in the confined monolayer favors dispersion. nih.govacs.org |

| Dimethylformamide | DMF | Molecular planarity enhances cohesive energy, aiding dispersion. nih.govacs.org |

| N-cyclohexyl-2-pyrrolidone | CHP | Effective for producing high-quality, few-layer black phosphorus nanosheets. arxiv.org |

| Isopropyl alcohol | IPA | Investigated as a solvent for liquid-phase exfoliation. nih.govacs.org |

This table summarizes some of the commonly used and effective solvents for the liquid-phase exfoliation of black phosphorus, along with key findings related to their performance. nih.govacs.orgacs.orgarxiv.org

Liquid-Phase Exfoliation Strategies

Solvothermal Conversion from Phosphorus Allotropes

Solvothermal synthesis has emerged as a viable and scalable method for producing black phosphorus (BP) by converting more common phosphorus allotropes, such as red phosphorus (RP) or white phosphorus (WP), under controlled conditions. researchgate.netrsc.org This process typically involves heating a dispersion of the precursor allotrope in a suitable solvent within a sealed autoclave.

In a common procedure, red phosphorus is dispersed in a solvent like ethylenediamine (ED) and subjected to temperatures ranging from 150 °C to 200 °C. nii.ac.jpresearchgate.net The elevated temperature and pressure facilitate the phase transformation from amorphous red phosphorus to the more stable, crystalline orthorhombic structure of black phosphorus. researchgate.net The yield and characteristics of the synthesized BP are highly dependent on reaction parameters. For instance, studies have shown that the optimal temperature for high-yield BP formation via this method is around 160 °C; temperatures above 170 °C can lead to decreased yield and the formation of unidentified byproducts. nii.ac.jprsc.org

The resulting material typically consists of nanosheets, which can be characterized by various analytical techniques. X-ray diffraction (XRD) is used to confirm the orthorhombic crystal structure, while Raman spectroscopy identifies the characteristic vibrational modes of black phosphorus at approximately 361 cm⁻¹, 438 cm⁻¹, and 467 cm⁻¹. researchgate.netresearchgate.net Using white phosphorus as the precursor, BP nanosheets can be synthesized at a temperature range of 60–140 °C in an ethylenediamine system. rsc.org

| Precursor | Solvent | Temperature (°C) | Time (hours) | Key Findings | Reference |

|---|---|---|---|---|---|

| Red Phosphorus | Ethylenediamine | 160 | 24 | Optimal temperature for high yield. | nii.ac.jpresearchgate.netrsc.org |

| Red Phosphorus | Ethylenediamine | >170 | - | Decreased BP yield and formation of byproducts. | nii.ac.jprsc.org |

| White Phosphorus | Ethylenediamine | 60-140 | - | Produces nanosheets with 1-15 nm thickness. | rsc.org |

Optimization of Intercalation-Assisted Exfoliation Parameters

Intercalation-assisted exfoliation is a powerful top-down method to produce thin-layer black phosphorus from bulk crystals. This technique involves introducing ions or small molecules between the layers of the bulk material, which weakens the van der Waals forces and facilitates separation into individual or few-layer nanosheets.

One effective approach involves using lithium hexafluorosilicate (Li₂SiF₆) as an intercalating agent in a solvent such as dimethyl sulfoxide (DMSO), followed by water bath ultrasonication. mdpi.com This method has been shown to achieve a high production rate of BP nanosheets, up to 75%. mdpi.com The resulting nanosheets exhibit high purity and crystallinity. mdpi.com Another strategy employs tetrabutylammonium salts for intercalation, which has been successful in producing flakes with large lateral dimensions. nih.gov The choice of the intercalating agent is crucial as it can activate the adjacent phosphorus atoms, potentially enhancing the material's catalytic properties. cityu.edu.hk The process of simultaneous exfoliation and functionalization, where an aryl iodide or aryl iodonium (B1229267) salt is added to the exfoliation solvent, offers increased protection against degradation by minimizing the exposure of the fresh flakes to ambient oxygen and water. nih.gov

| Intercalating Agent | Solvent | Exfoliation Method | Key Outcome | Reference |

|---|---|---|---|---|

| Li₂SiF₆ | DMSO | Water bath ultrasound (5h) | Yield up to 75%; high purity and crystallinity. | mdpi.com |

| Tetrabutylammonium salt | - | Sonication | Formation of flakes with large lateral dimensions. | nih.gov |

| Aryl iodide / Aryl iodonium salt | - | Simultaneous exfoliation-functionalization | Enhanced ambient stability for up to one week. | nih.gov |

Influence of Solvent Systems on Exfoliated Nanosheet Characteristics

Liquid-phase exfoliation (LPE) is a widely used, scalable method for producing dispersions of black phosphorus nanosheets. The choice of solvent is a critical parameter that significantly influences the efficiency of exfoliation, the concentration and stability of the resulting dispersion, and the quality of the nanosheets. nih.govresearchgate.net

Anhydrous organic solvents are typically used in a sealed-tip ultrasonication system to prevent the degradation of black phosphorus, which is sensitive to solvated oxygen and water. nih.govacs.orgnorthwestern.edu Among various conventional solvents, N-methylpyrrolidone (NMP) has been identified as particularly effective, capable of producing stable and relatively high-concentration dispersions of up to approximately 0.4 mg/mL. nih.govresearchgate.netnorthwestern.edu The residual NMP on the processed nanosheets has also been found to suppress the rate of oxidation in ambient conditions. nih.govacs.org

Other solvents have also been explored. Dimethyl sulfoxide (DMSO), when used with an assisting intercalant, can yield exfoliation rates as high as 75%. rsc.org In a push for more environmentally friendly processes, ionic liquids have been investigated as alternative "green" stripping agents. mdpi.com Certain ionic liquids can produce dispersions with concentrations as high as 0.95 mg/mL, and these dispersions can remain stable in the air for a month. mdpi.com However, the higher cost of ionic liquids remains a consideration. mdpi.com

| Solvent | Typical Concentration | Key Characteristics | Reference |

|---|---|---|---|

| N-methylpyrrolidone (NMP) | ~0.4 mg/mL | Provides stable, electronic-grade dispersions; residual solvent suppresses oxidation. | nih.govresearchgate.netacs.org |

| Dimethyl sulfoxide (DMSO) | - (High yield) | High exfoliation yield (up to 75%) with Li₂SiF₆ assistance. | rsc.org |

| Ionic Liquids | Up to 0.95 mg/mL | "Green" alternative; produces highly stable dispersions but can be costly. | mdpi.com |

Direct Growth Approaches for Few-Layer Black Phosphorus Architectures

To overcome the limitations of exfoliation methods, such as flake size and potential for defects, direct growth techniques for synthesizing large-area, high-quality, few-layer black phosphorus films are being actively developed. These bottom-up approaches offer better control over thickness and crystallinity, which is crucial for electronic device fabrication.

One prominent method is pulsed laser deposition (PLD), which has been successfully used to grow ultrathin, centimetre-scale crystalline black phosphorus films on insulating substrates. researchgate.netnih.govpolyu.edu.hk This technique involves using a laser to ablate a black phosphorus target, creating a plasma-activated region that facilitates the formation and transport of BP clusters onto a substrate. nih.govpolyu.edu.hk Large-scale field-effect transistor arrays fabricated on these films have demonstrated impressive hole mobilities, reaching up to 617 cm² V⁻¹ s⁻¹ at 250 K. nih.govpolyu.edu.hk

Another significant approach is chemical vapor transport (CVT), which can synthesize large, high-quality bulk BP single crystals that can subsequently be exfoliated. nih.gov More recently, adaptations of this method, along with chemical vapor deposition (CVD), have been explored for the direct synthesis of few-layer BP. nih.govacs.org For example, an in-situ CVD approach has been used to grow large-area 2D black phosphorus by heating red phosphorus to high temperatures (e.g., 600-950°C) in a tube furnace, resulting in films with thicknesses of around four layers. nih.govacs.org

| Method | Precursor | Key Parameters | Product Characteristics | Reference |

|---|---|---|---|---|

| Pulsed Laser Deposition (PLD) | BP Target | Laser ablation of target | Centimetre-scale ultrathin films; high carrier mobility (up to 617 cm² V⁻¹ s⁻¹). | researchgate.netnih.govpolyu.edu.hk |

| Chemical Vapor Deposition (CVD) | Red Phosphorus | Heating RP to 600-950°C | Large-area films (~4 layers thick). | nih.govacs.org |

| Chemical Vapor Transport (CVT) | Red Phosphorus | Mineralization additive (e.g., Sn/SnI₄) | High-quality bulk crystals; conversion ratio up to 98%. | nih.gov |

Emerging Synthetic Routes and Precursor Utilization

Research into black phosphorus synthesis continues to evolve, with a focus on developing more efficient, scalable, and environmentally friendly methods, often utilizing readily available precursors like red phosphorus.

Conversion Pathways from Red Phosphorus

Red phosphorus is an attractive precursor for black phosphorus synthesis due to its relative stability and lower cost compared to white phosphorus. Several conversion pathways have been established:

Solvothermal Conversion: As detailed in section 2.2.2.1, this is a widely used, scalable liquid-phase method that converts red phosphorus to black phosphorus at moderate temperatures and pressures in a solvent like ethylenediamine. rsc.orgrsc.org

Mechanochemical Conversion: High-energy ball milling can induce a phase transformation from amorphous red phosphorus to crystalline black phosphorus through intense mechanical forces, offering a solvent-free route. boisestate.eduboisestate.edu

High-Temperature/High-Pressure Conversion: This is a more traditional method where applying high pressure (several GPa) and temperature to red phosphorus induces the phase change to black phosphorus. acs.orgmdpi.com

Chemical Vapor Transport (CVT): This gas-phase method uses a mineralizer like Sn/SnI₄ to facilitate the conversion of red phosphorus into high-quality black phosphorus crystals at high temperatures. nih.gov

Each pathway offers a different balance of scalability, cost, safety, and the quality of the final product, providing researchers with a range of options depending on the desired application.

Mechanochemical Synthesis of Black Phosphorus Nanoparticles

Mechanochemical synthesis, typically involving high-energy planetary ball milling, represents a significant advancement in the production of black phosphorus. boisestate.eduboisestate.edu This method is lauded as a scalable and green route because it can be performed at ambient temperatures and eliminates the need for toxic solvents. rsc.orgrsc.org

During the milling process, collisions between the milling media and the precursor material rapidly compress amorphous red phosphorus, inducing its transformation into crystalline, orthorhombic black phosphorus flakes. boisestate.eduboisestate.edu This process can achieve high conversion yields, with reports of approximately 90% for a ~5 g batch of bulk BP powder. boisestate.eduboisestate.edu The kinetics of this conversion have been found to follow a sigmoidal behavior best described by the Avrami rate model, suggesting a process limited by grain growth after initial nuclei formation. boisestate.eduboisestate.edu By controlling parameters such as milling speed and duration, it is possible to manage the particle size and crystallinity of the resulting BP nanoparticles. rsc.org

| Precursor | Method | Key Parameters | Key Outcome | Reference |

|---|---|---|---|---|

| Red Phosphorus | High-Energy Ball Milling | Impact energy >25 mJ; Milling dose ~100 kJ/gram. | Conversion yield of ~90% for a 5g batch. | boisestate.eduboisestate.edu |

| Red Phosphorus | Planetary Ball Milling | Solvent-free, ambient conditions. | Direct transformation to amorphous or crystalline BP. | rsc.orgrsc.org |

Theoretical and Experimental Elucidation of Black Phosphorus Formation Pathways

The transformation of phosphorus allotropes, such as white and red phosphorus, into the thermodynamically stable black phosphorus (BP) is a complex process governed by various kinetic and thermodynamic factors. wikipedia.org The elucidation of these formation pathways has been a subject of extensive research, combining theoretical calculations with sophisticated experimental techniques to understand the underlying growth mechanisms.

Theoretical studies, primarily employing ab initio and density functional theory (DFT) calculations, have been crucial in understanding the intrinsic properties that drive the formation of BP's unique layered structure. aip.orgresearchgate.net These calculations reveal that the puckered honeycomb layers of BP, a result of sp³ hybridization, are held together by weak van der Waals forces. aip.orgnih.gov Specifically, the interlayer interaction has been identified as the Van der Waals Keesom force, which is critical to the formation of the stable, layered orthorhombic crystal structure. aip.org Computational models indicate that this layered arrangement is the most stable configuration for phosphorus under normal conditions. aip.org

Experimentally, several distinct formation pathways have been identified, each characterized by different intermediate states and reaction conditions. These pathways range from direct solid-state transformations to complex multi-step mechanisms involving gaseous and solid intermediates.

High-Temperature, High-Pressure (HTHP) Transformation The earliest method for synthesizing BP involves the application of high temperature and pressure to other phosphorus allotropes. hep.com.cn This process is generally understood as a direct solid-state phase transformation. The first successful synthesis involved heating white phosphorus to 200°C under a pressure of 1.2 GPa. nih.gov This method relies on providing sufficient thermal and mechanical energy to overcome the activation barrier for the atomic rearrangement from the amorphous or molecular structure of red or white phosphorus into the crystalline structure of black phosphorus.

Chemical Vapor Transport (CVT) Mechanisms Mineralizer-assisted Chemical Vapor Transport (CVT) is a common method for growing high-quality BP crystals, and studies have revealed multiple potential formation mechanisms within this process.

Direct Gas-Phase Formation: In situ neutron diffraction studies on the synthesis of BP from red phosphorus using a Tin/Tin(IV) iodide (Sn/SnI₄) mineralizer have shown that BP can form directly from the gas phase. arxiv.orgresearchgate.net In this pathway, the crystal growth initiates as the starting materials are cooled from elevated temperatures around 500°C, without the formation of any detectable intermediate crystalline phases. arxiv.org It is suggested that species such as Tin(II) iodide (SnI₂) play a crucial role in the gas phase to activate and transform the phosphorus precursor. rsc.org

Gas-Solid-Solid Mechanism: In contrast to a direct gas-phase route, a "gas-solid-solid" growth mechanism has also been proposed. mdpi.com This pathway involves the formation of a solid intermediate compound that acts as a catalyst or template for BP growth. For instance, in a Sn-I-P system, ternary compounds like Sn₂₄P₁₉.₃I₈ and Sn₄P₃ can form. hep.com.cn A related compound, Sn₂₄P₂₂₋ₓI₈, has been identified as a key intermediate. mdpi.com In this mechanism, gaseous phosphorus (P₄) molecules catalytically break down on the surface of the solid Sn₂₄P₂₂₋ₓI₈. The resulting phosphorus atoms diffuse into the solid, and once a sufficient concentration is reached, black phosphorus precipitates and grows on the surface of this intermediate. mdpi.com

Mechanochemical Conversion The transformation from red to black phosphorus can also be induced mechanically through high-energy ball milling. bohrium.com This process does not rely on high bulk temperatures but rather on the intense local pressure and energy generated during the collision of milling media. bohrium.com The primary influencing factor is the mechanical energy from these impacts, which creates localized high-energy areas conducive to the phase transition. bohrium.com Kinetic studies of this mechanochemical conversion show a characteristic sigmoidal behavior, which can be described by the Avrami rate model. boisestate.edu This suggests the formation mechanism is a process of nucleation, where BP nuclei are formed by impacts of sufficient energy, followed by the growth of these crystalline grains. boisestate.edu

Solution-Phase Transformation A distinct formation pathway occurs in the solution phase, where an amine-induced phase transition can convert white phosphorus into red or black phosphorus. rsc.org The proposed mechanism involves a nucleophilic attack on the P₄ molecules of white phosphorus by the amine. rsc.org This chemical reaction generates polyphosphorus ions, which subsequently rearrange to form the more stable amorphous red or crystalline black phosphorus, depending on the specific reaction temperature and type of amine used. rsc.org

| Formation Pathway | Precursor(s) | Key Conditions / Mediators | Proposed Mechanism Highlights |

|---|---|---|---|

| High-Temperature, High-Pressure (HTHP) | White Phosphorus, Red Phosphorus | High Pressure (e.g., >1.2 GPa), High Temperature (e.g., >200°C) | Direct solid-state phase transformation driven by thermal and mechanical energy. nih.govhep.com.cn |

| CVT - Direct Gas Phase | Red Phosphorus | Mineralizers (e.g., Sn/SnI₄), Temperature Gradient (~500-600°C) | Formation occurs directly from the gas phase upon cooling without solid intermediates. arxiv.orgresearchgate.net |

| CVT - Gas-Solid-Solid | Red Phosphorus | Mineralizers (e.g., Sn/I₂) | Gaseous P₄ decomposes on a solid intermediate (e.g., Sn₂₄P₂₂₋ₓI₈), followed by diffusion and precipitation of BP. hep.com.cnmdpi.com |

| Mechanochemical | Red Phosphorus | High-energy ball milling | Phase transition is induced by localized high pressure and energy from impacts; follows nucleation and growth kinetics. bohrium.comboisestate.edu |

| Solution-Phase | White Phosphorus | Organic Amines, Varied Temperatures | Amine-induced nucleophilic attack on P₄ generates polyphosphorus ions that rearrange into BP. rsc.org |

Chemical Degradation Pathways and Environmental Stability of Black Phosphorus

Oxidative Decomposition Mechanisms under Ambient Conditions

Oxidative degradation is the most significant factor contributing to the instability of black phosphorus under ambient conditions mdpi.comcnpem.bracs.org. The unique electronic configuration of phosphorus, with a lone pair of electrons in its 3s²3p³ valence shell, contributes to a high electron density on the BP surface, making it highly reducible and prone to reaction with oxygen and water nih.govresearchgate.net.

Molecular oxygen plays a dominant role in the chemical conversion and degradation of black phosphorus rsc.orgcnpem.brresearchgate.netacs.orgresearchgate.netosti.gov. The O₂ molecule readily dissociates and chemisorbs onto the surface of black phosphorus, leading to the formation of oxidized phosphorus species (PₓOᵧ) mdpi.comcnpem.bracs.org. This process irreversibly alters the electronic and structural characteristics of the material, compromising its semiconductor properties and continuously lowering the conductance of black phosphorus field-effect transistors (FETs) cnpem.bracs.orgresearchgate.netosti.gov. Initially, oxidation occurs through the formation of non-bridged oxide species, which subsequently convert into more stable bridged oxide species upon continued ambient exposure researchgate.netacs.org. The pristine black phosphorus surface, which is initially hydrophobic, becomes progressively hydrophilic as oxidation proceeds due to the formation of these PₓOᵧ species acs.orgresearchgate.netosti.govacs.org.

Water and humidity are crucial contributors to the degradation of black phosphorus, often acting synergistically with oxygen mdpi.comresearchgate.netrsc.orgresearchgate.net. While deaerated water alone does not oxidize black phosphorus, its presence significantly accelerates the oxidation process when oxygen is also available researchgate.netacs.orgresearchgate.netosti.govacs.orgpurdue.edu. The strong dipole-dipole interaction between water molecules and phosphorus atoms can cause significant structural distortion in black phosphorus mdpi.comnih.gov. Water can react with the surface oxides, thereby creating new sites for further oxygen dissociation and continuous oxidation purdue.edu. The hydrolysis of unstable bridging oxide species can lead to the formation of volatile phosphorus oxides, which then evaporate from the BP surface, contributing to the material's decomposition acs.org. Studies have shown that degradation in anaerobic water under dark conditions can lead to the formation of different oxidation products, such as H₂PO₂⁻ acs.org.

Light, in conjunction with oxygen and water, significantly contributes to the degradation of black phosphorus mdpi.comresearchgate.netrsc.org. The photoinduced degradation of phosphorene is directly proportional to both oxygen concentration and light intensity mdpi.com. Light irradiation can boost the degradation process through photo-oxidation rsc.orgrsc.org. The mechanism of light-induced ambient degradation involves a three-step process: the generation of superoxide (B77818) radicals under light exposure, the subsequent dissociation of these superoxide species, and the eventual breakdown of the material under the action of water researchgate.net. The well-matched band gap and band-edge positions of thinner black phosphorus layers can accelerate this degradation process researchgate.net. Conversely, storing black phosphorus flakes, particularly those protected by certain solvents like N-methyl-2-pyrrolidone (NMP), in the dark can dramatically increase their lifetime, as the formation of phosphoric acid and water absorption on the surface are significantly slowed down acs.org.

Beyond direct oxidation, an additional, previously unreported degradation pathway for black phosphorus has been identified as nitrogen (N₂)-addition oxidation researchgate.netrsc.orgrsc.org. This process involves the chemisorption of nitrogen molecules onto the pristine black phosphorus surface rsc.org. These nitrogen-adducts can then undergo further degradation through oxygen absorption or free radical coupling and crosslinking, leading to the formation of N₂-adduct oxidative products, such as [PₙNₘOₓ]⁺ and [PₙHₘNₓOᵧ]⁺ species rsc.org. While the extent is low, nitrogen fixation has been observed to occur spontaneously during the ambient oxidation of elemental phosphorus nih.gov. Furthermore, nitrogen dioxide (NO₂) can also contribute to black phosphorus degradation by reacting with unsaturated defects on the material's surface, initiating a redox reaction that results in the oxidation of black phosphorus and the reduction of NO₂ mdpi.com. This interaction leads to the formation of phosphorus-oxygen/nitrogen bonds during ambient oxidation nih.gov.

In Situ Probing of Surface Chemical Transformations During Degradation

Understanding the degradation mechanisms of black phosphorus at a fundamental level requires advanced characterization techniques that can provide insights into surface chemical transformations in situ. Various methods have been employed to monitor these changes:

Spectroscopic Techniques: X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) are widely used to investigate the surface chemistry of black phosphorus during ambient exposure, allowing for the identification of different oxidation states and species like non-bridged and bridged oxides researchgate.netacs.org. Laser desorption ionization mass spectrometry (LDI-MS) fingerprinting has proven to be a powerful platform for unraveling molecular-level degradation pathways, providing accurate mass information about intermediates and products, including those from nitrogen-addition oxidation researchgate.netrsc.orgrsc.org.

Microscopic Techniques: Optical microscopy, analytical transmission electron microscopy (TEM), and atomic force microscopy (AFM) are utilized to observe morphological changes and the formation of degradation products on the surface of black phosphorus flakes when exposed to different environments researchgate.netacs.org. In particular, AFM can track the appearance and evolution of droplet-like structures, indicative of phosphoric acid formation and water absorption acs.org. Scanning tunneling microscopy/spectroscopy (STM/S) offers atomic-scale insights into oxidation, revealing the formation of dangling atomic oxygen and phosphorus multivacancies, and their impact on the electronic structure osti.gov. In-situ TEM has also been employed to visualize oxidation mechanisms directly acs.org.

Electrical Characterization: Field-effect transistor (FET) device characteristics are monitored to correlate changes in electrical performance with the degradation process, as oxidation leads to a decrease in device conductance researchgate.netacs.orgresearchgate.net.

Thermal Analysis: In-situ scanning/transmission electron microscopy (STEM) has been used to study the thermal stability of black phosphorus and observe its decomposition at elevated temperatures in vacuum mdpi.com.

Electrochemical Characterization: Electrochemical techniques are employed to study the degradation of black phosphorus in various environments, including its behavior in energy storage systems researchgate.netnih.gov.

These advanced probing techniques provide critical data for understanding the complex degradation pathways of black phosphorus, enabling the development of more stable and reliable black phosphorus-based devices.

Electrochemical Degradation Phenomena in Energy Storage Systems

Black phosphorus has garnered significant attention as a promising anode material for next-generation energy storage systems, particularly lithium-ion (LIBs) and sodium-ion batteries (NIBs), due to its high theoretical specific capacity (e.g., 2596 mAh/g for sodiation to Na₃P) and fast alkali-ion transport nih.govattelements.comresearchgate.netmarketresearchintellect.comfiu.edu. However, its practical application is hindered by significant capacity fading and poor cycling stability, primarily attributed to substantial volume expansion during lithiation (approximately 300%) researchgate.netfiu.eduacs.org.

The electrochemical degradation of black phosphorus in batteries proceeds through a mixed alkali-ion storage mechanism involving two main steps: intercalation and alloying nih.govacs.org. During the initial stages of ion insertion, black phosphorus undergoes intercalation, which can lead to wrinkling and deformation of the material nih.gov. However, upon the subsequent alloying reaction, which delivers the high theoretical capacity, black phosphorus suffers from complete structural breakdown nih.gov.

A critical factor contributing to electrochemical degradation is the instability of the solid electrolyte interphase (SEI) layer nih.govacs.org. The SEI, which forms on the electrode surface during the initial charge cycles, is observed to nucleate at defects and spread across the basal planes. However, it tends to disintegrate upon desodiation, even at potentials above alloying, leading to irreversible capacity losses nih.govacs.org. This instability results in a rapid drop in discharge capacity and an increase in electrode resistance, with the majority of black phosphorus degradation occurring in the early stages of the battery's cycle life acs.org.

Despite efforts to mitigate these issues, such as downsizing black phosphorus into nanosheets or mechanical mixing with graphitic materials, challenges remain related to its low conductivity and large volume changes during cycling, which continue to hinder its real-world performance in energy storage applications researchgate.netfiu.edu. Operando electrochemical atomic force microscopy (EC-AFM) and ex situ spectroscopy have been instrumental in revealing these degradation mechanisms, providing direct experimental evidence of the morphological, mechanical, and chemical changes black phosphorus undergoes within operational battery cells nih.gov.

Structural Deformations During Alkali-Ion Intercalation

During the electrochemical cycling of black phosphorus in alkali-ion batteries, the insertion of ions occurs in a two-step process: initial intercalation followed by an alloying reaction nih.govacs.org. Operando electrochemical atomic force microscopy (EC-AFM) and ex situ spectroscopy studies have revealed that black phosphorus undergoes significant wrinkling and deformation during the intercalation phase nih.govresearchgate.netacs.org. This phenomenon is observed even when BP is processed into nanosheets acs.org. The intercalation of alkali ions leads to an increase in the interlayer distance of the BP structure. Larger alkali ions, such as potassium, induce more substantial structural deformation compared to smaller ions like sodium or lithium scholaris.ca. Beyond alkali ions, the intercalation of copper (Cu) atoms into black phosphorus also results in anisotropic and periodic conductive channels, accompanied by notable strain and deformation within the BP crystal arxiv.org. Specifically, Cu intercalation can lead to an increase in atomic distance of approximately 6.65% in the zigzag direction and about 4.06% in the interlayer distance arxiv.org.

Solid Electrolyte Interphase Formation and Instability Dynamics

The formation and stability of the solid electrolyte interphase (SEI) layer on black phosphorus electrodes are critical factors influencing their long-term performance in alkali-ion batteries. The SEI formed on BP electrodes is frequently unstable nih.govresearchgate.netacs.org. This unstable SEI typically nucleates at defects on the BP surface and subsequently spreads across the basal planes nih.govresearchgate.netacs.org. However, it tends to disintegrate upon desodiation, even at potentials above the alloying reactions nih.govresearchgate.netacs.org.

The ultra-flat surface of BP provides an excellent platform for characterizing the dynamic processes of electrode-electrolyte interphase, including SEI formation and electrode evolution acs.org. Studies have shown that an inhomogeneous SEI develops on the BP surface during the cathodic sweep, which is followed by anisotropic wrinkling of BP and its disintegration due to the large volume expansion from the alloying reaction nih.gov. The continuous structural changes and the resulting gradual increase in the electrode surface area lead to the constant regeneration of a freshly exposed BP surface in contact with the electrolyte. This drives further SEI formation, contributing to irreversible capacity losses nih.gov. Furthermore, the contraction of the electrode during the desodiation of NaₓP phases causes structural fracturing of the secondary electrode structure and the mechanical detachment and breakdown of the SEI, which collectively limit the cycling stability of BP electrodes nih.gov. Strategies such as controlling the SEI film through electrolyte additives have been proposed to improve the cycle life and reversibility of BP-based batteries nih.govacs.org. Interestingly, black phosphorus modified on separators can convert to Li₃P during initial lithiation, which serves as a beneficial component for forming a stable and fast-dynamic SEI nih.gov.

Kinetic Modeling and Mechanistic Studies of Black Phosphorus Degradation

The environmental instability of black phosphorus poses a significant challenge to its widespread application researchgate.netresearchgate.netresearchgate.net. Black phosphorus gradually oxidizes when exposed to water in the presence of oxygen wikipedia.orgattelements.com. The degradation process typically initiates with the chemisorption of oxygen, leading to the formation of hydrophilic PₓOᵧ species acs.orgmdpi.comresearchgate.net. These oxidized species then absorb water, resulting in the formation of phosphoric acid and phosphorous acid acs.orgmdpi.comresearchgate.net. It is important to note that water itself does not oxidize pristine BP if it is properly degassed; the native BP surface is hydrophobic but becomes progressively hydrophilic upon oxidation acs.org.

Light exposure plays a crucial role in the degradation kinetics of BP. Studies have shown that N-methyl-2-pyrrolidone (NMP)-protected BP flakes stored in the dark exhibit significantly extended lifetimes compared to those exposed to constant illumination acs.org. The degradation kinetics for black phosphorus and its arsenic-phosphorus alloys (AsₓP₁₋ₓ) can be described by a monoexponential model mdpi.com. Raman analysis has indicated that BP degrades nearly three times faster than As₀.₆P₀.₄, suggesting that increasing the concentration of arsenic atoms in the alloy significantly improves its stability mdpi.com.

Data on the degradation times for multi-layered black phosphorus and its arsenic alloys highlight this difference:

| Material | Degradation Time (Raman Analysis) | Total Degradation Time |

| Black Phosphorus | 4 days | 9 days |

| As₀.₂P₀.₈ | 5 days | 11 days |

| As₀.₄P₀.₆ | 11 days | 19 days |

Laser desorption ionization mass spectrometry (LDI-MS) fingerprinting has provided molecular-level insights into BP degradation pathways, identifying not only direct oxidation but also an unreported nitrogen (N₂)-addition oxidation pathway researchgate.netscispace.com. The oxidation of liquid-exfoliated few-layer BP initially involves the formation of non-bridged oxide species, which subsequently convert to bridged oxide species upon ambient exposure researchgate.netacs.org. These bridged oxide species are unstable and undergo hydrolysis, leading to the formation of volatile phosphorus oxides that evaporate from the BP surface, ultimately causing the decomposition of the material acs.org.

Furthermore, the degradation of black phosphorus is pH-dependent, with the slowest degradation occurring at neutral pH (pH 7) and the fastest at alkaline pH (pH 10) frontiersin.org. The degradation rate constants for liquid-exfoliated BP (LBP) also increase with temperature frontiersin.org. Interestingly, N,N-dimethylformamide (DMF), a widely used exfoliation solvent, has been found to offer protection by impeding the hydrolysis of phosphorus oxides. This protective effect is attributed to the occupation of oxidation sites on the BP surface by DMF through electrostatic interaction frontiersin.org.

Advanced Strategies for Mitigating Black Phosphorus Environmental Instability

Surface Functionalization for Passivation

Surface functionalization aims to create a protective layer or modify the surface chemistry of BP to prevent its reaction with ambient oxygen and water. These strategies can be broadly categorized into covalent and noncovalent approaches, as well as solvent-mediated and amine-based passivation techniques.

Covalent Chemical Modification Approaches

Covalent functionalization involves the formation of direct chemical bonds between molecules and the BP surface, effectively occupying the reactive lone pair electrons of phosphorus atoms and preventing decomposition. This approach generally provides more stable systems compared to noncovalent methods.

Grafting reactions with organic moieties, particularly diazonium compounds, have proven effective in covalently modifying and passivating black phosphorus. Aryl diazonium chemistry enables the formation of stable phosphorus-carbon (P-C) bonds on the BP surface. For instance, researchers have successfully used 4-nitrobenzene diazonium and 4-methoxybenzene diazonium tetrafluoroborate (B81430) salts to covalently functionalize few-layer BP. This chemical modification results in controllable p-type doping and significantly improves BP field-effect transistor (FET) device metrics, including higher hole carrier mobility and an increase in current on/off ratio by more than 100-fold. Furthermore, this diazonium functionalization passivates the few-layer BP surface, preventing degradation for over 10 days of ambient exposure.

While diazonium salts are widely explored, some studies suggest that functionalization using aryl iodonium (B1229267) salts might offer superior ambient stability compared to diazonium salts, as iodonium salts enable covalent modification without inducing oxidation and can inhibit bridged oxygen formation by attaching to surface oxygen sites. Nucleophilic reagents have also been demonstrated as highly effective for covalent chemical modification of black phosphorus, leading to the formation of P-C and P-O-C bonds.

The edge sites of black phosphorus nanosheets are particularly reactive and prone to oxidation. Strategies focusing on the selective functionalization of these edge sites can significantly enhance BP's ambient stability. One notable approach involves the covalent bonding of stable C60 molecules to the edge sites of BP nanosheets. C60 acts as a sacrificial shield, effectively protecting BP nanosheets from oxidation under ambient conditions due to its high stability and hydrophobic nature. This edge-selective passivation by C60 molecules has been shown to lead to a rapid photoinduced electron transfer from BP to C60, resulting in enhanced photoelectrochemical and photocatalytic activities.

Noncovalent Supramolecular Interactions for Stabilization

Noncovalent functionalization involves passivating BP nanoflakes through weaker, noncovalent interactions, thereby impeding their degradation. This approach typically relies on van der Waals forces, electrostatic interactions, or π-π stacking between the BP surface and adsorbed molecules. While covalent methods generally offer more robust protection, noncovalent strategies can provide significant stabilization and are often simpler to implement.

For example, the treatment of BP with electron-withdrawing polycyclic aromatic molecules like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and perylene (B46583) diimide (PDI) has been shown to form stable hybrids where the organic components cover and shield the surface of thin BP flakes. These strong stacking interactions effectively prevent oxidative degradation. Additionally, fluorescent boronic derivatives of pyrene (B120774) have been used for noncovalent functionalization, with density functional theory (DFT) simulations predicting favorable coupling and stabilization energy arising from interactions between the pyrene core and phosphorus atoms, and a smaller but relevant contribution from noncovalent P-B interactions. Such noncovalent interactions can also lead to a lowering of the band gap of 2D BP by around 0.10 eV and increased stability toward oxidation in air for more than six months.

Solvent-Mediated Surface Passivation

Certain solvents can play a crucial role in passivating black phosphorus, particularly during liquid exfoliation processes. The selection of anhydrous organic solvents and the use of sealed ultrasonication systems can prevent BP degradation that would otherwise occur via solvated oxygen or water. N-methyl-2-pyrrolidone (NMP) is a commonly used solvent that provides stable, highly concentrated (∼0.4 mg/mL) BP dispersions. Residual NMP from the liquid-phase processing has been observed to suppress the rate of BP oxidation in ambient conditions. Other solvents like dimethylformamide (DMF), N-cyclohexyl-2-pyrrolidone (CHP), dimethyl sulfoxide (B87167) (DMSO), and isopropyl alcohol (IPA) have also been introduced for liquid exfoliation and surface passivation of BP nanosheets. The effective adsorption of hydroxide (B78521) radicals on the phosphorene layer in basic NMP solvent has also been shown to remarkably improve the stability of phosphorene in both NMP and water.

Amine Compound Surface Amination Strategies

Amine compounds offer a promising route for the surface functionalization and stabilization of black phosphorus, primarily through nucleophilic substitution reactions. The -NH2 group present in amine compounds can react with the phosphorus atoms on the BP surface, forming direct chemical bonds and thus protecting BP from oxygen, leading to long-term stability.

Research has explored the chemical functionalization of BP with aliphatic amines (e.g., diethylenetriamine, DETA), aromatic amines (e.g., p-phenylenediamine, PPDA), and cyclamines (e.g., piperidine, Pid). These amine-functionalized BP nanosheets have shown improved environmental stability and enhanced compatibility with polymers. For instance, when incorporated into epoxy resins, BP functionalized with aliphatic and aromatic amines demonstrated significant improvements in flame retardancy. The limiting oxygen index (LOI) of epoxy resin with 5 wt% BP-PPDA was as high as 32.3%, and the heat release rate (HRR) of epoxy resin with 5 wt% BP-DETA greatly decreased by 46% compared to pure epoxy resin. This indicates that amine functionalization not only passivates the BP surface but can also impart new functionalities and improve material properties for specific applications.

Table 1: Summary of Black Phosphorus Passivation Strategies

| Strategy Type | Approach/Example | Mechanism | Key Findings/Benefits |

| Covalent Chemical Modification | Grafting with Diazonium Compounds (e.g., 4-nitrobenzene diazonium) | Formation of P-C bonds; occupies lone pair electrons. | Prevents degradation for >10 days; controllable p-type doping; improved FET metrics. |

| Selective Functionalization of Edge Sites (e.g., C60 molecules) | Covalent bonding of C60 to reactive edge sites; C60 acts as sacrificial shield. | Significant stability improvement; enhanced photoelectrochemical/photocatalytic activities. | |

| Noncovalent Supramolecular Interactions | Adsorption of Polycyclic Aromatic Molecules (e.g., TCNQ, PDI) | Van der Waals, electrostatic, π-π stacking interactions; shielding effect. | Forms stable hybrids; prevents oxidative degradation; increased stability for >6 months. |

| Boronic Derivatives of Pyrene | Noncovalent P-B and pyrene core-P interactions. | Stabilization; lowering of band gap by ~0.10 eV; increased oxidation resistance. | |

| Solvent-Mediated Surface Passivation | Anhydrous Organic Solvents (e.g., NMP, DMF, DMSO, IPA) | Prevents degradation by solvated O2 or H2O; residual solvent acts as passivation layer. | Stable, highly concentrated BP dispersions; suppresses oxidation rate. |

| Basic NMP Solvent | Effective adsorption of hydroxide radicals. | Improved stability in NMP and water. | |

| Amine Compound Surface Amination | Nucleophilic Substitution with Amines (e.g., DETA, PPDA, Pid) | Formation of direct chemical bonds via -NH2 groups; occupies lone pair electrons. | Improved environmental stability and compatibility with polymers; enhanced flame retardancy. |

Encapsulation and Protective Coating Techniques

Encapsulation and protective coating techniques are widely employed strategies to shield Black Phosphorus from environmental degradation. These methods aim to create a physical barrier that prevents direct contact between the BP surface and reactive atmospheric species.

Polymer Matrix Composites for Enhanced Oxidation Resistance

The integration of black phosphorus into polymer matrices forms composite materials that can significantly enhance its oxidation resistance. Polymers act as a protective layer, limiting the diffusion of oxygen and water molecules to the BP surface. The choice of polymer and the fabrication method are critical for achieving effective protection.

Research findings indicate that various polymers have been explored for this purpose, demonstrating different levels of success based on their barrier properties, adhesion to BP, and processability. For instance, studies have shown that certain hydrophobic polymers can effectively encapsulate BP nanosheets, thereby retarding their degradation in humid air uni.lu. The effectiveness of polymer encapsulation is often evaluated by monitoring changes in the electrical and optical properties of BP over time, as well as by direct observation of its morphology.

Table 1: Examples of Polymer Matrix Composites for Black Phosphorus Protection

| Polymer Type | Key Properties for Protection | Observed Effect on BP Stability |

| Polymethyl methacrylate (B99206) (PMMA) | Good optical transparency, easy processing | Moderate improvement in oxidation resistance |

| Poly(vinyl alcohol) (PVA) | Water-soluble, biocompatible | Limited protection in high humidity |

| Polyimide (PI) | High thermal stability, good mechanical properties | Enhanced stability in air and moisture |

| Fluoropolymers (e.g., PTFE) | Excellent hydrophobicity, chemical inertness | Significant reduction in degradation rate |

Note: Data in this table are illustrative and based on general research findings regarding polymer properties and their typical impact on material stability.

Detailed research findings often involve spectroscopic analysis (e.g., Raman spectroscopy, X-ray photoelectron spectroscopy) to confirm the integrity of the BP structure and the absence of oxidation products after exposure to ambient conditions. For example, the suppression of characteristic BP oxidation peaks in XPS spectra after polymer coating serves as strong evidence of enhanced stability.

Inorganic Layer Protection Schemes

Inorganic protective layers offer an alternative to polymer coatings, often providing superior barrier properties against oxygen and moisture due to their dense and impermeable nature. These layers can be deposited using various techniques, including atomic layer deposition (ALD), chemical vapor deposition (CVD), and sputtering.

Commonly investigated inorganic materials for BP protection include aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), hexagonal boron nitride (h-BN), and transition metal dichalcogenides (TMDs). Al₂O₃, for instance, deposited via ALD, forms a conformal, pinhole-free layer that can effectively encapsulate BP, significantly extending its lifetime in ambient environments daneshyari.com. The effectiveness of these inorganic layers is attributed to their low permeability to gases and water vapor, as well as their chemical inertness.

Table 2: Performance of Selected Inorganic Protective Layers on Black Phosphorus

| Inorganic Material | Deposition Method | Key Advantages | Typical Stability Enhancement (Approximate) |

| Aluminum Oxide (Al₂O₃) | ALD | Conformal, dense, excellent barrier | Days to weeks in ambient air |

| Hexagonal Boron Nitride (h-BN) | CVD, mechanical exfoliation | Atomically thin, chemically inert, strong | Weeks to months in ambient air |

| Silicon Dioxide (SiO₂) | CVD, sputtering | Transparent, robust, widely used | Days to weeks in ambient air |

| Titanium Dioxide (TiO₂) | ALD, sputtering | Chemically stable, photocatalytic | Moderate improvement |

Note: Stability enhancement is highly dependent on layer thickness, quality, and environmental conditions.

Research has demonstrated that h-BN, due to its atomically flat and inert surface, provides exceptional protection for BP, allowing it to retain its electronic properties for extended periods even under ambient conditions. The van der Waals forces between BP and h-BN also contribute to a stable interface, further enhancing the protective effect.

Integrated Synthesis-Functionalization Methodologies

Beyond post-synthesis encapsulation, integrated synthesis-functionalization methodologies offer a promising route to mitigate BP environmental instability by modifying its surface during or immediately after its synthesis. This approach aims to intrinsically enhance the stability of BP by forming stable chemical bonds or surface passivation layers that are less susceptible to oxidation.

One such methodology involves in situ surface functionalization during liquid-phase exfoliation or chemical vapor deposition. For example, the direct reaction of BP with certain organic molecules or polymers during its synthesis can lead to the formation of covalently bonded functional groups on its surface. These functional groups can act as a protective barrier, preventing the adsorption and reaction of oxygen and water molecules.

Another strategy involves doping or alloying BP with other elements that can improve its intrinsic resistance to oxidation. While still an emerging field, research into these integrated approaches seeks to develop BP materials that are inherently more stable, reducing the need for extensive post-synthesis protection. The goal is to create a more robust material from the outset, paving the way for more reliable and scalable BP-based devices uni.lu.

Table 3: Approaches in Integrated Synthesis-Functionalization for BP Stability

| Methodology Type | Principle | Expected Outcome |

| In situ surface functionalization | Chemical modification during synthesis/exfoliation | Formation of stable surface passivation layers |

| Doping/Alloying | Incorporation of stabilizing elements into BP lattice | Intrinsic enhancement of oxidation resistance |

| Defect passivation | Selective functionalization of reactive sites | Reduction of oxidative attack initiation points |

Note: These methodologies are often complex and require precise control over reaction conditions to maintain BP's desirable properties.

These advanced strategies, encompassing both external protection and intrinsic material modification, are critical for overcoming the environmental instability of black phosphorus and unlocking its full potential in next-generation technologies.

Chemical Reactivity and Interfacial Interaction Mechanisms of Black Phosphorus

Fundamental Chemical Activity and Electron Lone Pair Contributions

Black phosphorus possesses an orthorhombic pleated honeycomb structure, where each phosphorus atom is covalently bonded to three other atoms within the lattice attelements.comwikipedia.org. This configuration results in each phosphorus atom having five outer shell electrons. The valence electron configuration of phosphorus (3s²3p³) in BP allows for sp³ hybridization, which crucially leaves a reactive lone pair of electrons oriented out-of-plane acs.orgrsc.orgresearchgate.net.

The presence of these lone electron pairs is fundamental to BP's chemical activity, rendering it stereochemically active acs.org. This electron-rich nature enables black phosphorus to engage in various chemical interactions, including oxidation and both covalent and noncovalent interactions, through mechanisms involving electron loss, sharing, and electrostatic forces acs.org. The unique puckered layer structure of BP further increases its specific surface area, thereby providing a greater number of reactive sites that enhance intralayer chemical interactions cityu.edu.hkacs.org.

Compared to other phosphorus allotropes, such as amorphous red phosphorus, fibrous phosphorus, and violet phosphorus, black phosphorus exhibits higher chemical reactivity due to its distinct structural characteristics acs.org. While black phosphorus is generally less reactive than white phosphorus (P₄), it remains susceptible to degradation under ambient conditions, particularly in the presence of water (H₂O) and oxygen (O₂) attelements.comacs.orgchinesechemsoc.org. Furthermore, the interlayer binding energy in BP (0.0334 eV Å⁻²) is notably higher than that of graphene (0.0225 eV Å⁻²) and molybdenum disulfide (MoS₂) (0.0263 eV Å⁻²), a characteristic primarily attributed to lone electron pair interactions between adjacent layers. This contributes to BP's highly layer-dependent electronic band structure and chemical reactivity acs.orgcnr.it.

Reactions with Organic Reagents and Derivatives

Black phosphorus demonstrates significant potential as a versatile feedstock for the synthesis of a wide array of phosphorus-based chemicals chinesechemsoc.org. Its nucleophilic character facilitates the formation of new phosphorus-carbon (P-C) bonds on its surface, opening avenues for organic synthesis chinesechemsoc.org. Beyond covalent modifications, BP can also be functionalized noncovalently with various active organic molecules through van der Waals (vdW) interactions acs.org.

Direct Formation of Phosphorus-Carbon Bonds

The direct synthesis of organophosphorus compounds containing P-C bonds from black phosphorus nanoparticles represents a notable advancement, offering a safer and more environmentally friendly alternative to traditional methods that often rely on hazardous phosphorus halides (e.g., PCl₃, PCl₅) or highly toxic phosphine (B1218219) (PH₃) gas chinesechemsoc.org. This direct approach allows for the preparation of compounds such as alkyl phosphines, alkyl phosphine oxides, phosphine sulfide (B99878), and hexafluorophosphate (B91526) anion chinesechemsoc.org.

Research has demonstrated the direct conversion of both alkenes and alkyl halides into phosphine oxides using black phosphorus nanoparticles as the reactive building block chinesechemsoc.org. A classic method for covalent modification and P-C bond formation on BP is the aryl diazonium reaction. This process involves a free radical mechanism where electron transfer from the BP surface to aryl diazonium salts leads to the release of nitrogen and the generation of reactive aryl radicals, which then form P-C bonds with BP acs.orgrsc.org. The formation of stable phosphorus-carbon bonds has also been achieved in black phosphorus nanoparticle-graphite composites through mechanochemical reactions, which is crucial for enhancing the performance of battery anodes by maintaining excellent electrical connection during lithium insertion and extraction nih.gov.

Pathways to Organophosphorus Compound Synthesis

Black phosphorus enables diverse synthetic pathways for organophosphorus compounds. Selective synthesis of primary, secondary, and tertiary organophosphorus compounds has been achieved through one-pot reaction approaches utilizing BP nanoparticles chinesechemsoc.org. Beyond P-C bonds, BP can also be used to produce other phosphorus derivatives, such as phosphine sulfide (containing a P=S bond) and hexafluorophosphate (containing P-F bonds), in a single step chinesechemsoc.orgchinesechemsoc.org.

Furthermore, BP can be covalently functionalized with nitrogen-containing molecules, leading to the formation of phosphorus-nitrogen (P-N) single bonds or P=N double bonds acs.orgresearchgate.net. For instance, using formamide (B127407) as an exfoliation solvent can facilitate the formation of P-N single bonds on the BP surface, thereby enhancing its resistance to ambient degradation acs.org. A five-coordinate covalent functionalization of BP via nitrene addition has also been developed, which involves treating BP nanosheets with 4-azidobenzoic acid under solvothermal conditions to form P=N double bonds through the attack of thermally generated nitrene intermediates on the lone pairs of electrons on phosphorus atoms acs.orgresearchgate.net.

Gas-Phase Interaction Mechanisms

The unique properties of two-dimensional nanomaterials, including black phosphorus, make them promising candidates for applications in environmental pollution control, particularly in gas sensing and adsorption nih.govresearchgate.net. The high surface free energy of black phosphorus renders it susceptible to stiction and the adsorption of various molecules and compounds cityu.edu.hk.

Elucidation of Physisorption versus Chemisorption Interactions

The interactions between black phosphorus and gas molecules can be broadly categorized into physisorption and chemisorption, distinguishable by the nature and strength of the forces involved, as well as their characteristics:

Physisorption (Physical Adsorption): In physisorption, the adsorbate molecules are held on the surface of the adsorbent by weak van der Waals forces acs.orgacs.orgaakash.ac.in. This process is characterized by the formation of multiple layers of adsorbate on the surface aakash.ac.in. Physisorption is generally non-specific, meaning it can occur widely across the adsorbent surface, and it is typically reversible, often by increasing temperature or decreasing pressure aakash.ac.in. The activation energy required for physisorption is relatively low, typically ranging from 20 to 40 kJ/mol aakash.ac.in. An example of physisorption on black phosphorus includes the adsorption of H₂O and N₂ on pristine monolayer BP osti.gov. For oxygen (O₂), the physisorbed state on BP is metastable osti.gov. The interaction between organic semiconductor molecules like PTCDA and black phosphorus has also been defined as weak van der Waals physisorption rather than bonding chemisorption acs.orgacs.org.

Chemisorption (Chemical Adsorption): Chemisorption, in contrast, involves a strong chemical interaction between the adsorbate and the adsorbent, leading to the formation of chemical bonds aakash.ac.in. This process typically results in a single layer of adsorbate on the surface aakash.ac.in. Chemisorption is highly specific, occurring at particular reaction centers on the adsorbent aakash.ac.in. It generally requires a higher activation energy, ranging from 40 to 400 kJ/mol aakash.ac.in. A prominent example on black phosphorus is the dissociative chemisorption of O₂ on its surface, where O₂ molecules break apart to form two dissociated oxygen atoms. This process is highly exothermic, releasing over 4 eV per O₂ molecule, and has a sufficiently low activation barrier (0.62 eV) to occur at room temperature osti.gov. The oxidation of black phosphorus by oxygen is primarily attributed to this dissociative chemisorption osti.gov. Similarly, the interactions of NO₂ and NO with layered black phosphorus defects are characterized as chemisorption nih.govresearchgate.net.

Interfacial Chemistry in Hybrid Material Systems

Black phosphorus exhibits a rich interfacial chemistry when integrated into hybrid material systems, a characteristic largely influenced by its unique structural features and electron-rich nature. The exposed double-sided surface of two-dimensional (2D) layered BP introduces novel surface and interfacial chemistry. cityu.edu.hk The lone pair electrons and dangling bonds of the phosphorus atoms are highly reactive, which can be exploited to develop new applications. cityu.edu.hk Interfacial interactions can involve various mechanisms, including covalent bonding, non-covalent interactions (such as van der Waals forces), and redox reactions. researchgate.netrsc.org

The reactivity of BP is thickness-dependent, with few-layer BP generally being less reactive than monolayer BP under ambient conditions. acs.org Notably, BP possesses a higher interlayer binding energy (0.0334 eV Å⁻²) compared to graphene (0.0225 eV Å⁻²) and MoS₂ (0.0263 eV Å⁻²), primarily due to lone electron pair interactions between adjacent layers. acs.org This contributes to its layer-dependent electronic band structure and chemical reactivity. acs.org

Table 1: Interfacial Chemistry in Black Phosphorus Hybrid Systems

| Hybrid Material System | Type of Interfacial Interaction | Key Characteristics & Applications | References |

| BP/Graphitic Carbon Nitride (CN) Heterostructure | Stable P–N interfacial bonds | Promotes electron transfer, high efficiency, cost-effectiveness in energy catalysis. | acs.org |

| Pt/BP Heterostructure | In situ chemical reduction, Schottky junction formation | Enhances catalyst stability and charge separation for catalytic applications. | acs.org |

| BP-Liquid Interfaces (e.g., with suitable solvents) | Polar and dispersive interfacial interactions, intercalation | Disintegrates bulk BP, stabilizes exfoliated layers, crucial for liquid-phase exfoliation. | cityu.edu.hk |

| Polymer-Based BP Hybrid Materials (e.g., with PMMA, styrene, N-vinylpyrrolidone) | Polymer encapsulation, in situ polymerization | Significantly improved stability against moisture and air by preventing oxidation; preserves chemical structure. | nih.govacs.orgresearchgate.net |

| BP/Carbon Hybrid Composites | Formation of P–C/P–O–C bonds, van der Waals interactions | Enhanced BP stability; applied in electrochemical energy storage, photocatalytic hydrogen production, and optoelectronic devices. | rsc.org |

| BP Decorated with Transition Metals (e.g., Co, W) | Formation of interfacial phosphides (e.g., Co₂P), Co(II)–POx species | Enhanced electrocatalytic activity for hydrogen evolution reaction, improved stability in acid media, photoactivity (p–n junction formation). | rsc.org |

In BP/graphitic carbon nitride (CN) heterostructures, stable P–N interfacial bonds are formed, which are crucial for promoting electron transfer, leading to high efficiency and cost-effectiveness in energy catalysis. acs.org Similarly, in catalytic applications, the semiconducting nature and high reactivity of BP can be utilized to construct Schottky junctions with metals. For instance, platinum (Pt) nanoparticles can be directly grown on the BP surface via in situ chemical reduction, forming a 2D Pt/BP heterostructure that enhances catalyst stability and charge separation. acs.org

The interaction of BP with liquids is fundamental for its processing. Solvents with surface tension similar to 2D materials exhibit high exfoliation efficiency and stabilization effects. cityu.edu.hk Both polar and dispersive interfacial interactions contribute to surface interactions between layers and solvents, helping to overcome interlayer van der Waals interactions, allowing solvents to intercalate and stabilize exfoliated layers. cityu.edu.hk However, re-suspending BP in mismatched solvents, such as water, can disrupt this balance, leading to re-aggregation of the exfoliated layers. cityu.edu.hk

To address the intrinsic instability of exfoliated BP nanoflakes towards moisture and air, new hybrid polymer-based materials have been developed. nih.govacs.orgresearchgate.net For example, preparing these materials via in situ radical polymerization after exfoliating BP in liquid monomers (e.g., methyl methacrylate (B99206) (MMA), styrene, N-vinylpyrrolidone) results in stable suspensions where BP nanoflakes are embedded in polymer matrices. nih.govacs.orgresearchgate.net This methodology effectively preserves the chemical structure of the nanoflakes from oxidation and significantly improves their stability to air and UV light exposure. nih.govacs.orgresearchgate.net

Furthermore, black phosphorus/carbon hybrid composites have been constructed to enhance BP's stability and performance. rsc.org The improved stability in these composites is attributed to the formation of P–C/P–O–C bonds or van der Waals interactions. rsc.org These hybrid materials have shown improved performance in applications such as electrochemical energy storage, photocatalytic hydrogen production, and optoelectronic devices. rsc.org

BP also exhibits significant chemical reactivity towards transition metals, which is highly dependent on its electronic and morphological features. rsc.org Studies with cobalt (Co) atoms deposited on chemically exfoliated BP thin films show that environmentally oxidized BP edges react immediately, forming Co(II)–POx species. rsc.org Subsequently, the basal plane also reacts at room temperature to form an interfacial phosphide, such as a Co₂P(112) layer. rsc.org This leads to enhanced electrocatalytic activity for the hydrogen evolution reaction and can even induce photoactivity due to the formation of p–n junctions between BP and the metal phosphide. rsc.org

Role as a Reducing Agent in the Synthesis of Metal Nanomaterials

Black phosphorus, owing to its electron-rich nature and high chemical reactivity, serves as an effective reducing agent in various chemical syntheses, particularly in the fabrication of metal nanomaterials. acs.org Its reducing capability facilitates in situ nanofabrication, offering a novel approach to synthesize various nano-sized materials without the need for extrinsic reductants. researchgate.net

Table 2: Black Phosphorus as a Reducing Agent in Metal Nanomaterial Synthesis

| Metal Ion Reduced | Resulting Nanomaterial | Reaction Mechanism/Characteristics | Advantages of Using BP | References |

| Au³⁺ | Gold Nanoparticles (AuNPs), BP@Au Composites | Redox reaction where Au³⁺ is reduced to Au⁰ by BP; occurs under mild conditions. | Simplifies recovery, reduces chemical consumption, environmentally friendly, biodegradable, high selectivity for gold. | acs.orgresearchgate.netrsc.org |

| Co²⁺ | Co₂P Heterostructures | Co²⁺ reduced to Co atoms at BP edge defects, coordinating with P atoms; oxygen-free solvothermal method. | Enables in-plane heterostructure formation, P atoms adopt a more negative valence state. | acs.org |

| Pt ions | Platinum Nanoparticles (PtNPs) | In situ chemical reduction on BP surface. | Forms 2D Pt/BP heterostructures, enhances catalytic performance. | acs.org |

| Graphene Oxide (GO) | Reduced Graphene Oxide (rGO) | Multiscale control of local reduction. | Extends application of 2D materials to new areas of nanofabrication. | researchgate.net |

One prominent application of BP as a reducing agent is in the synthesis of gold nanoparticles (AuNPs) and BP@Au composites. Black phosphorus sheets can in situ reduce gold ions (Au³⁺) to elemental gold (Au⁰) through a redox reaction, leading to the spontaneous formation of AuNPs on BP nanosheets. acs.orgresearchgate.netrsc.org This process occurs under mild conditions without the need for external reducing agents, simplifying the recovery process and reducing chemical consumption. rsc.org The use of BP for this purpose is considered environmentally friendly and cost-efficient, partly because BP is biodegradable, degrading into benign phosphates. rsc.org Furthermore, BP exhibits high selectivity for gold ions over other metals, making it a valuable agent for precious metal recovery. rsc.org

Beyond gold, BP has been utilized in the synthesis of other metal-containing nanomaterials. For instance, an oxygen-free solvothermal method has been developed to prepare in-plane BP/Co₂P heterostructures. acs.org In this process, Co²⁺ ions are reduced to cobalt atoms at the edge defects of BP, which then coordinate with phosphorus atoms to form Co₂P. acs.org X-ray photoelectron spectroscopy (XPS) data have indicated a more negative valence state for phosphorus in the resulting Co₂P, confirming its role in the reduction. acs.org Similarly, platinum nanoparticles can be directly grown on the BP surface via in situ chemical reduction, forming 2D Pt/BP heterostructures that are beneficial for catalytic applications. acs.org

The reducing capability of 2D black phosphorus also extends to the reduction of graphene oxide (GO) to reduced graphene oxide (rGO), demonstrating its potential for multiscale control in local nanofabrication applications. researchgate.net This highlights BP's versatility as a reductant in the synthesis of diverse nanomaterials, leveraging its unique 2D morphology and inherent electron-rich characteristics. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Black Phosphorus

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopic techniques are indispensable for elucidating the fundamental properties of black phosphorus, including its phonon modes, electronic band structure, and chemical composition.